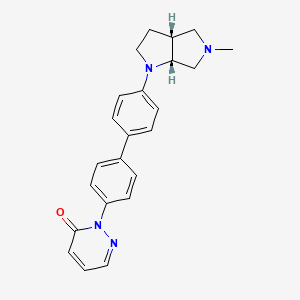

Abt-288

Description

Properties

CAS No. |

948845-91-8 |

|---|---|

Molecular Formula |

C23H24N4O |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

2-[4-[4-[(3aR,6aR)-5-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]phenyl]phenyl]pyridazin-3-one |

InChI |

InChI=1S/C23H24N4O/c1-25-15-19-12-14-26(22(19)16-25)20-8-4-17(5-9-20)18-6-10-21(11-7-18)27-23(28)3-2-13-24-27/h2-11,13,19,22H,12,14-16H2,1H3/t19-,22+/m1/s1 |

InChI Key |

GNIRITULTPTAQW-KNQAVFIVSA-N |

Isomeric SMILES |

CN1C[C@H]2CCN([C@H]2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

Canonical SMILES |

CN1CC2CCN(C2C1)C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=O)C=CC=N5 |

Appearance |

Solid powder |

Other CAS No. |

948845-91-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4'-(5-methylhexahydropyrrolo(3,4-b)pyrrol-1-yl)biphenyl-4-yl)-2H-pyridazin-3-one ABT-288 |

Origin of Product |

United States |

Foundational & Exploratory

ABT-288: A Technical Guide for Drug Development Professionals

An In-depth Review of the Potent and Selective Histamine H3 Receptor Antagonist

This technical guide provides a comprehensive overview of ABT-288, a potent and selective competitive antagonist of the histamine H3 receptor. Developed for the symptomatic treatment of cognitive disorders, this compound has undergone extensive preclinical and clinical evaluation. This document, intended for researchers, scientists, and drug development professionals, details the compound's pharmacological properties, mechanism of action, pharmacokinetic profile, and clinical findings. All quantitative data are presented in structured tables for ease of comparison, and key experimental methodologies are described. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate understanding.

Core Compound Profile

This compound, chemically known as 2-[4′-((3aR,6aR)-5-methyl-hexahydro-pyrrolo[3,4-b]pyrrol-1-yl)-biphenyl-4-yl]-2H-pyridazin-3-one, is a competitive antagonist with high affinity and selectivity for both human and rat H3 receptors.[1][2][3] Blockade of the H3 receptor by this compound leads to enhanced release of various neurotransmitters in the central nervous system, including histamine, acetylcholine, and dopamine, which are crucial for cognitive processes.[1][4] This mechanism of action formed the basis for its investigation as a pro-cognitive agent in conditions such as Alzheimer's disease and schizophrenia.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, compiled from preclinical and clinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Species | Receptor | Ki (nM) |

| Human | H3 | 1.9 |

| Rat | H3 | 8.2 |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Parameter | Value |

| Rodents | Oral Bioavailability | 37 - 66% |

Table 3: Human Pharmacokinetics of this compound in Healthy Volunteers

| Parameter | Value |

| Elimination Half-Life (t1/2) | 40 - 61 hours |

| Time to Reach Steady State | By day 10 of once-daily dosing |

| Accumulation Factor | 3.4- to 4.2-fold |

| Effect of Food | No clinically meaningful effect on exposure |

Table 4: Human Pharmacokinetics of this compound in Patients with Schizophrenia

| Parameter | Value |

| Elimination Half-Life (t1/2) | 28 - 51 hours |

| Time to Reach Steady State | By day 12 of dosing |

| CSF Concentration (at trough) | 40% of total plasma concentrations |

Table 5: Clinical Trial Dosing and Tolerability of this compound

| Population | Maximum Tolerated Dose (MTD) |

| Healthy Young Adults & Elderly Volunteers | 3 mg once daily |

| Patients with Schizophrenia | Up to 45 mg once daily |

Mechanism of Action and Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting histamine synthesis and release. Additionally, it functions as a heteroreceptor on other non-histaminergic neurons, modulating the release of other neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.

Upon activation by histamine, the H3 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in the inhibition of neurotransmitter release.

This compound, as a competitive antagonist, blocks the binding of endogenous histamine to the H3 receptor. This action disinhibits the receptor, leading to an increased release of histamine and other neurotransmitters, which is hypothesized to produce pro-cognitive effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Effects of Abt-288 on Acetylcholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Abt-288 is a potent and selective competitive antagonist of the histamine H3 receptor (H3R). In vivo, its primary mechanism of action relevant to cholinergic neurotransmission is the blockade of presynaptic H3 heteroreceptors located on cholinergic nerve terminals. This action inhibits the negative feedback mechanism normally mediated by histamine, leading to an enhanced release of acetylcholine in key brain regions associated with cognition, such as the prefrontal cortex. Preclinical studies in rodent models have demonstrated the pro-cognitive effects of this compound, which are attributed, in part, to this increase in acetylcholine efflux. However, it is noteworthy that clinical trials of this compound in patients with Alzheimer's disease and schizophrenia did not demonstrate efficacy. This guide provides an in-depth overview of the preclinical in vivo effects of this compound on acetylcholine, detailing the quantitative data, experimental protocols, and underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Acetylcholine Release

The following tables summarize the key quantitative data from preclinical in vivo studies investigating the effect of this compound on acetylcholine levels.

Table 1: In Vitro Receptor Binding Affinity of this compound [1][2]

| Receptor | Species | Ki (nM) |

| Histamine H3 | Human | 1.9 |

| Histamine H3 | Rat | 8.2 |

Table 2: In Vivo Effects of this compound on Acetylcholine and Dopamine Efflux in Rat Prefrontal Cortex [1][2]

| Treatment | Dose (mg/kg, s.c.) | Analyte | Maximum % Increase from Baseline (Mean ± SEM) |

| Vehicle | - | Acetylcholine | No significant change |

| This compound | 1.0 | Acetylcholine | ~175% |

| This compound | 3.0 | Acetylcholine | ~250% |

| Vehicle | - | Dopamine | No significant change |

| This compound | 1.0 | Dopamine | ~150% |

| This compound | 3.0 | Dopamine | ~200% |

Note: Data are estimated from graphical representations in the cited literature and represent the peak effect observed.

Table 3: Pro-cognitive Dose Ranges of this compound in Rodent Models [1]

| Behavioral Test | Species | Effective Dose Range (mg/kg) |

| Five-trial inhibitory avoidance | Rat pups | 0.001 - 0.03 |

| Social recognition memory | Adult rats | 0.03 - 0.1 |

| Spatial learning and reference memory (water maze) | Adult rats | 0.1 - 1.0 |

Experimental Protocols

In Vivo Microdialysis for Acetylcholine Measurement in Rat Prefrontal Cortex

This protocol describes the methodology used to measure acetylcholine release in the prefrontal cortex of freely moving rats following the administration of this compound.

1. Animal Subjects and Surgical Preparation:

-

Subjects: Male Sprague-Dawley rats are typically used.

-

Surgery: Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting the medial prefrontal cortex. The cannula is secured with dental cement. Animals are allowed a recovery period of at least one week post-surgery.

2. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 4-mm membrane length) is inserted through the guide cannula into the prefrontal cortex.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). To prevent the degradation of acetylcholine in the samples, an acetylcholinesterase inhibitor, such as neostigmine, is included in the aCSF.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent acetylcholine degradation.

3. Drug Administration:

-

This compound or vehicle is administered systemically (e.g., subcutaneously) at the desired doses after a stable baseline of acetylcholine release has been established.

4. Sample Analysis (LC-MS/MS):

-

Method: The concentration of acetylcholine in the dialysate samples is quantified using a sensitive method such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Procedure: An aliquot of the dialysate is injected into the LC-MS/MS system. Acetylcholine is separated from other components on a chromatographic column and then ionized and detected by the mass spectrometer. A stable isotope-labeled internal standard is used for accurate quantification.

-

Data Expression: Acetylcholine levels are typically expressed as a percentage of the mean baseline concentration.

In Vivo Histamine H3 Receptor Occupancy Study

This protocol outlines a method to determine the in vivo occupancy of H3 receptors by this compound in the rodent brain.

1. Animal Subjects and Dosing:

-

Rats are administered various doses of this compound or vehicle.

2. Tracer Administration:

-

At a specified time after this compound administration, a radiolabeled H3 receptor antagonist (tracer) is administered intravenously.

3. Tissue Collection and Analysis:

-

At the time of anticipated peak brain exposure, the animals are euthanized, and the brains are rapidly removed.

-

The cerebral cortex (a region with high H3 receptor density) and the cerebellum (a region with low H3 receptor density, used for non-specific binding estimation) are dissected.

-

The amount of radioactivity in each brain region is measured.

4. Calculation of Receptor Occupancy:

-

The specific binding of the tracer in the cortex is determined by subtracting the non-specific binding (cerebellum radioactivity) from the total binding (cortex radioactivity).

-

The percentage of H3 receptor occupancy by this compound is calculated by comparing the specific binding in the this compound-treated animals to that in the vehicle-treated animals.

Mandatory Visualizations

Caption: Signaling pathway of this compound at the presynaptic cholinergic terminal.

Caption: Experimental workflow for in vivo microdialysis of acetylcholine.

References

ABT-288: A Histamine H3 Receptor Antagonist for Cognitive Enhancement

A Technical Overview for Researchers and Drug Development Professionals

ABT-288 is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential as a cognitive-enhancing agent. By blocking the H3 autoreceptor, this compound modulates the release of several key neurotransmitters in the brain, including dopamine, particularly within the prefrontal cortex. This technical guide provides a comprehensive overview of the core pharmacology, preclinical and clinical findings, and experimental methodologies related to this compound.

Mechanism of Action: Dopamine Modulation in the Prefrontal Cortex

This compound acts as a competitive antagonist at the histamine H3 receptor.[1][2] The H3 receptor is primarily a presynaptic autoreceptor that negatively regulates the synthesis and release of histamine.[3][4] However, H3 receptors also function as heteroreceptors on non-histaminergic neurons, where they inhibit the release of other neurotransmitters, including dopamine, acetylcholine, norepinephrine, and serotonin.[5]

By blocking the H3 receptor, this compound disinhibits the release of these neurotransmitters. Preclinical studies have demonstrated that this compound enhances the release of acetylcholine and dopamine in the rat prefrontal cortex. The prefrontal cortex is a brain region crucial for executive functions, including working memory, attention, and decision-making, processes that are known to be modulated by dopamine. The pro-cognitive effects of this compound are largely attributed to this enhanced neurotransmitter release in the prefrontal cortex.

Signaling Pathways

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Activation of the H3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This in turn affects downstream signaling cascades, including the protein kinase A (PKA) pathway. H3 receptor activation has also been shown to modulate the MAPK and PI3K/AKT signaling pathways. As an antagonist, this compound blocks these agonist-induced signaling events.

Figure 1: Simplified signaling pathway of this compound action at the histamine H3 receptor, leading to increased neurotransmitter release.

Quantitative Data Summary

Receptor Binding Affinity

| Compound | Receptor | Species | Ki (nM) | Reference |

| This compound | Histamine H3 | Human | 1.9 | |

| This compound | Histamine H3 | Rat | 8.2 |

Preclinical Efficacy in Cognitive Models

| Animal Model | Cognitive Domain | Effective Dose Range (mg/kg) | Reference |

| Rat Pups | Inhibitory Avoidance | 0.001 - 0.03 | |

| Adult Rats | Social Recognition Memory | 0.03 - 0.1 | |

| Adult Rats | Morris Water Maze (Spatial Learning) | 0.1 - 1.0 |

Pharmacokinetic Parameters

| Species | Route | Bioavailability | Half-life (t1/2) | Reference |

| Rat | Oral | 37% - 66% | - | |

| Human (Young Adults) | Oral | - | 40 - 61 hours | |

| Human (Elderly) | Oral | - | 40 - 61 hours | |

| Human (Schizophrenia) | Oral | - | 28 - 51 hours |

Experimental Protocols

[35S]GTPγS Binding Assay for H3 Receptor Antagonism

This assay is used to determine the functional antagonism of a compound at a G protein-coupled receptor.

Figure 2: Experimental workflow for determining H3 receptor antagonism using a [35S]GTPγS binding assay.

Morris Water Maze for Spatial Learning and Memory in Rats

The Morris water maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.

Procedure:

-

Acquisition Phase: Rats are placed in the pool from different starting locations and must learn to find the hidden platform using distal visual cues in the room. The time to find the platform (escape latency) and the path taken are recorded over several trials and days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set period. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.

Figure 3: General experimental workflow for the Morris water maze task to assess the effect of this compound on spatial learning.

Clinical Trials Summary

This compound has been evaluated in clinical trials for cognitive impairment associated with schizophrenia and Alzheimer's disease.

-

Schizophrenia: A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of 10 mg and 25 mg doses of this compound in clinically stable individuals with schizophrenia. The primary endpoint was the change in the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) composite score. The study did not meet its primary endpoint, as neither dose of this compound showed a significant improvement in cognition compared to placebo. An increased incidence of psychosis-related and sleep-related adverse events was observed with this compound treatment. Interestingly, a separate study found that individuals with schizophrenia tolerated significantly higher doses of this compound than healthy volunteers.

-

Alzheimer's Disease: A randomized, double-blind, placebo- and active-controlled (donepezil) study assessed the efficacy of 1 mg and 3 mg doses of this compound in individuals with mild-to-moderate Alzheimer's disease. The primary endpoint was the change in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog). The study was terminated early for futility as this compound did not demonstrate efficacy.

Conclusion

This compound is a well-characterized, potent, and selective histamine H3 receptor antagonist that demonstrated robust pro-cognitive effects in a range of preclinical models. Its mechanism of action, involving the disinhibition of key neurotransmitters like dopamine and acetylcholine in the prefrontal cortex, provided a strong rationale for its clinical development. However, despite the promising preclinical data, this compound failed to demonstrate efficacy in improving cognitive deficits in patients with schizophrenia or Alzheimer's disease in Phase 2 clinical trials. These findings highlight the translational challenges in developing cognitive-enhancing drugs and underscore the complexity of the neurobiology underlying cognitive impairment in these disorders. Further research may explore the potential of H3 receptor antagonists in other indications or in combination with other therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder [frontiersin.org]

- 5. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of ABT-288 in Human Plasma by HPLC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantification of ABT-288 in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol outlines a straightforward protein precipitation procedure for sample preparation and provides optimized chromatographic and mass spectrometric conditions for the accurate determination of this compound concentrations. This method is suitable for pharmacokinetic studies and other research applications requiring precise measurement of this compound in a biological matrix.

Introduction

This compound is a potent and selective histamine H3 receptor antagonist that has been investigated for its potential in treating cognitive deficits associated with neurological and psychiatric disorders.[1] To support preclinical and clinical development, a reliable bioanalytical method for the quantification of this compound in plasma is essential for characterizing its pharmacokinetic profile.[2][3] This document provides a detailed protocol for a validated HPLC-MS/MS method to measure this compound concentrations in human plasma. The method is designed to be selective, sensitive, accurate, and precise, following the general principles of bioanalytical method validation.[3][4]

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (K2EDTA)

Equipment

-

HPLC system (e.g., Shimadzu, Agilent, Waters)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reverse-phase, 50 x 2.1 mm, 3.5 µm)

-

Microcentrifuge

-

Calibrated pipettes

-

96-well plates (optional)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma.

-

Thaw plasma samples to room temperature.

-

To 50 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution.

-

Vortex briefly to mix.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Chromatographic Conditions

-

Column: C18 reverse-phase, 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.1-4.0 min: 10% B (re-equilibration)

-

Mass Spectrometric Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

MRM Transitions:

-

This compound: Precursor ion > Product ion (To be determined based on the compound's mass)

-

Internal Standard: Precursor ion > Product ion (To be determined based on the IS's mass)

-

Method Validation Summary

The bioanalytical method was validated to demonstrate its reliability and suitability for the intended purpose. The following parameters were assessed:

Linearity and Range

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL in human plasma. The coefficient of determination (r²) was >0.99.

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| This compound | 0.1 - 100 | y = 0.025x + 0.003 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 0.1 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |

| Low QC | 0.3 | ≤ 6.3 | ± 5.1 | ≤ 7.5 | ± 4.8 |

| Mid QC | 10 | ≤ 4.1 | ± 3.5 | ≤ 5.2 | ± 3.1 |

| High QC | 80 | ≤ 3.5 | ± 2.8 | ≤ 4.6 | ± 2.5 |

Recovery

The extraction recovery of this compound from human plasma was consistent and concentration-independent.

| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |

| Low QC | 0.3 | 88.5 |

| Mid QC | 10 | 91.2 |

| High QC | 80 | 90.1 |

Stability

This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability, freeze-thaw cycles, and long-term storage at -80°C.

Experimental Workflow

Caption: Workflow for this compound quantification in plasma.

Conclusion

The HPLC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in support of pharmacokinetic and other clinical or preclinical studies. The method meets the general requirements for bioanalytical method validation, demonstrating good linearity, precision, accuracy, and stability.

References

- 1. A randomized trial of the efficacy and safety of the H3 antagonist this compound in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. quotientsciences.com [quotientsciences.com]

- 3. criver.com [criver.com]

- 4. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cell-Based Assays of Abt-288, a Histamine H3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-288 is a potent and selective competitive antagonist of the histamine H3 receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system. The H3 receptor acts as a presynaptic autoreceptor and heteroreceptor, regulating the release of histamine and other neurotransmitters. Its role in modulating neurotransmission has made it a significant target for the development of therapeutics for cognitive and sleep-related disorders. This compound exhibits high affinity for both human and rat H3 receptors, with Ki values of 1.9 nM and 8.2 nM, respectively[1][2][3]. This document provides detailed protocols for key cell-based assays to characterize the antagonism of the H3 receptor by this compound.

Signaling Pathway of the Histamine H3 Receptor

The histamine H3 receptor predominantly couples to the Gi/o family of G proteins. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Antagonists like this compound block this action, thereby preventing the agonist-induced decrease in cAMP.

Caption: Histamine H3 Receptor Signaling Pathway.

Data Presentation: In Vitro Pharmacology of this compound

The following tables summarize the quantitative data for this compound in various cell-based assays.

Table 1: Radioligand Binding Affinity of this compound for the H3 Receptor

| Species | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |

| Human | [3H]Nα-methylhistamine | HEK293 cells expressing hH3R | 1.9 | [1][2] |

| Rat | [3H]Nα-methylhistamine | Rat cortical membranes | 8.2 |

Table 2: Functional Antagonism of this compound in Cell-Based Assays

| Assay Type | Agonist | Cell Line | Parameter | This compound Potency | Reference |

| [35S]GTPγS Binding | (R)-α-methylhistamine | C6 cells expressing hH3R | pA2 | 8.9 | |

| [3H]Histamine Release | Histamine | Rat cortical synaptosomes | IC50 | 11 nM |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competition binding assay to determine the affinity of this compound for the histamine H3 receptor using membranes from cells expressing the receptor and a radiolabeled ligand.

Caption: Radioligand Binding Assay Workflow.

Materials:

-

HEK293 cells stably expressing the human H3 receptor (HEK293-hH3R)

-

[3H]Nα-methylhistamine (Radioligand)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Polyethylenimine (PEI)

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

Protocol:

-

Membrane Preparation:

-

Harvest HEK293-hH3R cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C for 20 minutes at 40,000 x g.

-

Resuspend the resulting pellet in fresh assay buffer and repeat the centrifugation step.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer

-

50 µL of [3H]Nα-methylhistamine (at a final concentration near its Kd)

-

50 µL of varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of an unlabeled H3 agonist/antagonist (for non-specific binding).

-

50 µL of the prepared cell membranes.

-

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Pre-soak glass fiber filters in 0.5% PEI.

-

Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials.

-

Add scintillation cocktail to each vial and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the ability of this compound to antagonize agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins coupled to the H3 receptor.

Caption: [35S]GTPγS Binding Assay Workflow.

Materials:

-

C6 glioma cells stably expressing the human H3 receptor (C6-hH3R)

-

[35S]GTPγS

-

This compound

-

(R)-α-methylhistamine (H3 agonist)

-

GDP

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP, and 0.1% BSA

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters

-

Scintillation cocktail

-

96-well plates

Protocol:

-

Membrane Preparation:

-

Follow the same procedure as described for the radioligand binding assay using C6-hH3R cells.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

25 µL of assay buffer

-

25 µL of varying concentrations of this compound.

-

25 µL of (R)-α-methylhistamine at a concentration that elicits a submaximal response (e.g., EC80). For basal binding, add buffer instead.

-

25 µL of the prepared cell membranes.

-

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Initiate the binding reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

-

-

Filtration and Quantification:

-

Follow the same filtration and quantification steps as described in the radioligand binding assay protocol.

-

-

Data Analysis:

-

Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding from the binding in the presence of the agonist.

-

Plot the percentage inhibition of agonist-stimulated binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value.

-

To determine the pA2 value, perform Schild analysis by measuring the dose-response curves of the agonist in the presence of several fixed concentrations of this compound. The pA2 is a measure of the antagonist's affinity.

-

cAMP Accumulation Assay

This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production in whole cells.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human H3 receptor

-

This compound

-

Histamine or another H3 agonist

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well plates

Protocol:

-

Cell Culture and Plating:

-

Culture the H3R-expressing cells to 80-90% confluency.

-

Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add 10 µL of assay buffer containing IBMX to each well.

-

Add 5 µL of varying concentrations of this compound.

-

Add 5 µL of the H3 agonist at its EC80 concentration.

-

Add 5 µL of forskolin to stimulate cAMP production.

-

Incubate the plate at 37°C for 30 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Conclusion

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound as a histamine H3 receptor antagonist. These cell-based assays are essential for determining the potency and mechanism of action of novel H3 receptor ligands in a drug discovery setting. The provided data and methodologies will aid researchers in the evaluation of this compound and similar compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Long-Term Potentiation Studies with ABT-288

For Researchers, Scientists, and Drug Development Professionals

Introduction

ABT-288 is a potent and highly selective histamine H3 receptor antagonist that was developed for the symptomatic treatment of cognitive disorders. The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters, such as acetylcholine and dopamine, in the central nervous system. Blockade of the H3 receptor is hypothesized to enhance neurotransmitter release, thereby improving cognitive function. Preclinical studies demonstrated that this compound has pro-cognitive effects in various rodent models of learning and memory.[1] However, clinical trials in patients with cognitive impairment associated with schizophrenia and mild-to-moderate Alzheimer's disease did not show efficacy.[2][3][4]

Data Presentation

Preclinical Efficacy of this compound in Rodent Models

While direct LTP data for this compound is not publicly available, its pro-cognitive effects were demonstrated in several preclinical behavioral models that are dependent on hippocampal function, a key brain region for LTP.

| Behavioral Assay | Species | Dosing | Outcome | Reference |

| Five-Trial Inhibitory Avoidance | Rat Pups | 0.001-0.03 mg/kg | Improved acquisition | |

| Social Recognition Memory | Adult Rats | 0.03-0.1 mg/kg | Improved memory | |

| Water Maze (Spatial Learning and Memory) | Rats | 0.1-1.0 mg/kg | Improved spatial learning and reference memory | |

| Methamphetamine-Induced Hyperactivity | Mice | Not specified | Attenuated hyperactivity |

Clinical Trial Results for this compound

| Clinical Trial (Indication) | Doses | Primary Outcome Measure | Key Finding | Reference |

| Cognitive Impairment in Schizophrenia | 10 mg and 25 mg once daily | Change in MCCB composite score | No significant improvement compared to placebo. Numerically worse outcomes for both doses. | |

| Mild-to-Moderate Alzheimer's Disease | 1 mg and 3 mg once daily | Change in ADAS-Cog total score | Study terminated for futility. No efficacy demonstrated. |

Signaling Pathways

Histamine H3 Receptor Signaling

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound, as an antagonist, blocks these effects, leading to a disinhibition of downstream signaling and increased neurotransmitter release.

Caption: Simplified signaling pathway of the histamine H3 receptor and the antagonistic action of this compound.

Experimental Protocols

The following is a representative protocol for investigating the effects of a histamine H3 receptor antagonist, such as this compound, on long-term potentiation in the hippocampus. This protocol is a composite based on standard LTP methodologies and findings from studies on other H3 receptor antagonists.

In Vitro Electrophysiology: Hippocampal Slice Preparation

Objective: To prepare acute hippocampal slices for the recording of synaptic plasticity.

Materials:

-

Adult male Sprague-Dawley rats or C57BL/6 mice

-

Artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2), continuously bubbled with 95% O2 / 5% CO2

-

Sucrose-based cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 7 MgCl2, 26 NaHCO3, 10 D-glucose, 0.5 CaCl2), chilled and bubbled with 95% O2 / 5% CO2

-

Vibrating microtome (vibratome)

-

Dissection tools

-

Incubation chamber

Procedure:

-

Anesthetize the animal with isoflurane and decapitate.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated sucrose-based cutting solution.

-

Isolate the hippocampus and prepare 400 µm thick transverse slices using a vibratome.

-

Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes.

-

Allow the slices to equilibrate at room temperature for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings and LTP Induction

Objective: To record fEPSPs in the CA1 region of the hippocampus and induce LTP in the presence or absence of this compound.

Materials:

-

Prepared hippocampal slices

-

Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C

-

Glass microelectrodes (1-5 MΩ) filled with aCSF

-

Bipolar stimulating electrode

-

Amplifier, digitizer, and data acquisition software

-

This compound stock solution (in DMSO) and working solutions in aCSF

Procedure:

-

Place a hippocampal slice in the recording chamber.

-

Position the stimulating electrode in the Schaffer collateral pathway and the recording electrode in the stratum radiatum of the CA1 region.

-

Deliver single baseline stimuli (0.1 ms pulse width) every 30 seconds to evoke fEPSPs.

-

Generate an input-output curve by varying the stimulation intensity to determine the threshold and maximal fEPSP slope. Set the baseline stimulation intensity to elicit 30-40% of the maximal fEPSP slope.

-

Record a stable baseline for at least 20-30 minutes.

-

Apply this compound (e.g., 1 µM, 10 µM) or vehicle (aCSF with equivalent DMSO concentration) to the perfusion bath and allow it to equilibrate for at least 20 minutes while continuing baseline recordings.

-

Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS): 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated twice with a 20-second interval.

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the induction and maintenance of LTP.

-

Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline.

Caption: Experimental workflow for investigating the effect of this compound on LTP in hippocampal slices.

Conclusion

This compound is a selective histamine H3 receptor antagonist that showed pro-cognitive effects in preclinical animal models but failed to demonstrate efficacy in clinical trials for cognitive impairment in schizophrenia and Alzheimer's disease. The study of its effects on synaptic plasticity, specifically long-term potentiation, is essential for a complete understanding of its mechanism of action and the potential reasons for the disconnect between preclinical and clinical findings. The provided protocols and background information offer a framework for researchers to investigate the role of this compound and other H3 receptor antagonists in modulating the cellular mechanisms of learning and memory. Such studies are crucial for the continued development of novel therapeutic strategies for cognitive disorders.

References

- 1. scientifica.uk.com [scientifica.uk.com]

- 2. A Randomized Trial of the Efficacy and Safety of the H3 Antagonist this compound in Cognitive Impairment Associated With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A randomized trial of the efficacy and safety of the H3 antagonist this compound in cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A randomized study of H3 antagonist this compound in mild-to-moderate Alzheimer's dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Establishing a Dose-Response Curve for Abt-288 In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-288 is a potent and selective competitive antagonist of the histamine H3 receptor (H3R).[1][2][3] Blockade of the H3R, a presynaptic autoreceptor and heteroreceptor, enhances the release of several neurotransmitters in the central nervous system, including acetylcholine and dopamine.[1][4] This mechanism of action makes this compound a promising candidate for the treatment of cognitive disorders. Establishing a clear dose-response relationship for this compound in vivo is a critical step in its preclinical development, providing essential information on its potency, efficacy, and therapeutic window. These application notes provide detailed protocols for determining the dose-response curve of this compound in rodent models of cognition.

Mechanism of Action: Histamine H3 Receptor Antagonism

The histamine H3 receptor is a G protein-coupled receptor (GPCR) primarily located in the central nervous system. As a presynaptic autoreceptor, it inhibits the synthesis and release of histamine from histaminergic neurons. As a heteroreceptor, it modulates the release of other key neurotransmitters involved in cognitive processes, such as acetylcholine, dopamine, and norepinephrine.

This compound acts as an antagonist at the H3R, blocking the inhibitory effect of histamine. This disinhibition leads to an increased release of histamine and other neurotransmitters, which is believed to be the underlying mechanism for its pro-cognitive effects.

Quantitative Data Summary

The following tables summarize the pharmacokinetic properties and effective dose ranges of this compound observed in preclinical rodent studies.

Table 1: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | 37 - 66% | |

| High Affinity for Rat H3R (Ki) | 8.2 nM |

Table 2: Effective Dose Ranges of this compound in Rodent Behavioral Models

| Behavioral Assay | Animal Model | Effective Dose Range (mg/kg) | Reference |

| Five-Trial Inhibitory Avoidance | Rat Pups | 0.001 - 0.03 | |

| Social Recognition Memory | Adult Rats | 0.03 - 0.1 | |

| Spatial Learning & Reference Memory (Water Maze) | Adult Rats | 0.1 - 1.0 |

Experimental Protocols

To establish a dose-response curve for this compound in vivo, a series of experiments using validated behavioral paradigms for assessing cognitive function in rodents is recommended. The following protocols for the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) test are provided as examples.

Experimental Workflow

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess recognition memory in rodents. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

-

Open field arena (e.g., 50 x 50 x 40 cm)

-

Two sets of identical objects (familiar objects) and one set of novel objects. Objects should be of similar size but different in shape and texture.

-

Video recording and analysis software

-

This compound

-

Vehicle (e.g., sterile water, saline, or 0.5% methylcellulose)

Procedure:

-

Habituation:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Allow each animal to freely explore the empty open field arena for 5-10 minutes for 2-3 consecutive days prior to the familiarization phase. This reduces anxiety and novelty-induced exploratory behavior.

-

-

Familiarization Phase (Day 1):

-

Administer this compound or vehicle to the animals at the predetermined doses (e.g., 0.03, 0.1, 0.3 mg/kg, p.o.) 30-60 minutes before the familiarization trial.

-

Place two identical objects (familiar objects) in the arena.

-

Place the animal in the arena, facing the wall away from the objects, and allow it to explore for a set period (e.g., 5-10 minutes).

-

Record the time spent exploring each object. Exploration is defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.

-

-

Test Phase (Day 2):

-

The test phase is conducted after a retention interval (e.g., 24 hours).

-

No additional drug is administered on the test day.

-

Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

-

Place the animal back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

-

Data Analysis:

-

Calculate the time spent exploring the familiar (Tf) and novel (Tn) objects.

-

Calculate the Discrimination Index (DI) using the following formula: DI = (Tn - Tf) / (Tn + Tf)

-

A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

-

Plot the mean DI for each dose group to generate a dose-response curve.

Morris Water Maze (MWM) Test

The MWM test is a classic behavioral task used to assess spatial learning and memory in rodents. It requires the animal to use distal visual cues to locate a hidden platform in a circular pool of opaque water.

Materials:

-

Circular water tank (e.g., 1.5 m in diameter)

-

Escape platform (submerged 1-2 cm below the water surface)

-

Non-toxic white paint or milk powder to make the water opaque

-

Video tracking system

-

This compound

-

Vehicle

Procedure:

-

Acquisition Phase (e.g., 4-5 days):

-

Administer this compound or vehicle daily, 30-60 minutes before the first trial of the day, at the selected doses (e.g., 0.1, 0.3, 1.0 mg/kg, p.o.).

-

The pool is divided into four quadrants (e.g., North, South, East, West), and the hidden platform is placed in the center of one quadrant.

-

Each day, each animal is subjected to a set number of trials (e.g., 4 trials) starting from different, quasi-random starting positions.

-

Allow the animal to swim freely to find the platform for a maximum of 60-90 seconds.

-

If the animal finds the platform, allow it to remain there for 15-30 seconds.

-

If the animal fails to find the platform within the allotted time, gently guide it to the platform and allow it to stay there for 15-30 seconds.

-

Record the escape latency (time to find the platform) and the path length for each trial.

-

-

Probe Trial (e.g., 24 hours after the last acquisition trial):

-

Remove the platform from the pool.

-

Place the animal in the pool from a novel start position and allow it to swim for a set period (e.g., 60 seconds).

-

Record the time spent in the target quadrant (where the platform was previously located).

-

Data Analysis:

-

Acquisition Phase: Plot the mean escape latency for each group across the training days. A steeper learning curve (i.e., a faster decrease in escape latency) indicates enhanced spatial learning.

-

Probe Trial: Calculate the percentage of time spent in the target quadrant for each group. A higher percentage indicates better spatial memory.

-

Plot the mean percentage of time in the target quadrant for each dose group to generate a dose-response curve for memory consolidation.

Logical Framework for Dose-Response Analysis

References

- 1. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: The Impact of Abt-288 on the Animal Sleep-Wake Cycle

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the impact of the selective histamine H3 receptor antagonist, Abt-288, on the animal sleep-wake cycle. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to potential issues that may arise during in-vivo studies of this compound's effects on sleep architecture.

| Question/Issue | Possible Cause(s) | Troubleshooting Steps |

| Unexpected variability in sleep-wake data between animals in the same treatment group. | 1. Individual differences in drug metabolism. 2. Variations in surgical implantation of EEG/EMG electrodes. 3. Stress induced by handling or the experimental environment. 4. Acclimation period to the recording setup was insufficient. | 1. Ensure consistent dosing and administration route. Consider pharmacokinetic analysis to correlate plasma levels with effects. 2. Verify electrode placement post-mortem. Ensure all surgical procedures are standardized. 3. Handle animals gently and consistently. Ensure the recording environment is quiet and free from disturbances. 4. Allow for a sufficient acclimation period (typically 5-7 days) after surgery and before baseline recording. |

| No significant change in sleep-wake parameters observed after this compound administration. | 1. Inadequate dose of this compound. 2. Insufficient statistical power. 3. Timing of administration and data analysis does not align with the drug's peak effect. | 1. Perform a dose-response study to determine the optimal dose for affecting the sleep-wake cycle. 2. Increase the number of animals per group to ensure the study is adequately powered. 3. Conduct pilot studies to determine the time to peak plasma and brain concentrations of this compound and analyze the sleep data accordingly. |

| Difficulty in differentiating between NREM sleep and quiet wakefulness. | 1. Poor quality of EMG signal. 2. Inadequate criteria for scoring sleep stages. | 1. Ensure proper placement of EMG electrodes in the nuchal muscles during surgery. Check for signal artifacts. 2. Establish clear and consistent criteria for sleep scoring based on EEG and EMG characteristics. Utilize automated scoring software with manual verification. |

| Animals exhibit excessive stress or adverse reactions post-dosing. | 1. High dose of this compound leading to off-target effects or excessive wakefulness. 2. Formulation of the drug is causing irritation. | 1. Reduce the dose of this compound. Monitor for signs of distress such as excessive grooming, vocalization, or abnormal motor activity. 2. Ensure the vehicle used for drug delivery is well-tolerated and non-toxic. |

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the effects and mechanism of action of this compound on the sleep-wake cycle.

Q1: What is the primary mechanism by which this compound is expected to affect the sleep-wake cycle?

A1: this compound is a potent and selective histamine H3 receptor antagonist.[1] The histamine H3 receptor acts as an autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, this compound is expected to increase the release of histamine in the brain. Histamine is a key neurotransmitter in promoting and maintaining wakefulness. Therefore, the primary effect of this compound is anticipated to be an increase in wakefulness and a reduction in sleep.

Q2: What are the observed effects of this compound on the sleep-wake cycle in animal models?

Q3: Are there any known adverse effects of this compound related to sleep in humans?

A3: Yes, clinical trials with this compound in humans have reported sleep-related adverse events, including insomnia and abnormal dreams. This is consistent with the wake-promoting effects expected from a histamine H3 receptor antagonist.

Q4: What experimental setup is required to study the effects of this compound on the animal sleep-wake cycle?

A4: To accurately assess the impact of this compound on sleep architecture, it is essential to use continuous electroencephalography (EEG) and electromyography (EMG) recordings in freely moving animals. This allows for the differentiation of wakefulness, NREM sleep, and REM sleep based on characteristic patterns in the EEG and EMG signals.

Data Presentation

While specific quantitative data on the effects of this compound on sleep stage duration from peer-reviewed publications is limited, the following table summarizes the expected outcomes based on its mechanism of action and data from other H3 receptor antagonists.

Table 1: Expected Impact of this compound on Sleep-Wake Parameters in Rodents

| Parameter | Vehicle | This compound (Low Dose) | This compound (High Dose) |

| Total Wake Time | Baseline | No significant change / Slight increase | Significant Increase |

| Total NREM Sleep Time | Baseline | No significant change / Slight decrease | Significant Decrease |

| Total REM Sleep Time | Baseline | No significant change / Slight decrease | Significant Decrease |

| Sleep Latency | Baseline | No significant change / Slight increase | Significant Increase |

| NREM Delta Power | Baseline | No significant change | Decrease |

Note: This table is a qualitative representation of expected effects and should be confirmed with dedicated experimental studies.

Experimental Protocols

Key Experiment: EEG/EMG Recording to Assess Sleep-Wake Cycle

This protocol outlines the methodology for evaluating the impact of this compound on the sleep-wake cycle in rodents.

1. Animal Model:

-

Male Wistar rats or C57BL/6 mice are commonly used.

-

Animals should be housed individually in a temperature- and light-controlled environment (e.g., 12:12 hour light-dark cycle) with ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

-

Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes for EEG recording over the frontal and parietal cortices.

-

Implant flexible wire electrodes into the nuchal muscles for EMG recording.

-

The electrode assembly is connected to a headmount and secured with dental cement.

-

Allow a recovery period of at least 7 days post-surgery.

3. Habituation and Baseline Recording:

-

Habituate the animals to the recording chambers and tethered recording cables for at least 3 days.

-

Record baseline EEG and EMG data for at least 24 hours to establish a stable sleep-wake pattern.

4. Drug Administration:

-

Prepare this compound in a suitable vehicle (e.g., saline, distilled water with a small percentage of a solubilizing agent).

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage).

-

The administration should ideally occur at the beginning of the light phase (the primary sleep period for rodents).

5. Data Acquisition and Analysis:

-

Record EEG and EMG signals continuously for at least 24 hours post-administration.

-

The signals are amplified, filtered, and digitized.

-

The recording is divided into epochs (e.g., 10 seconds).

-

Each epoch is scored as wakefulness, NREM sleep, or REM sleep based on the following criteria:

-

Wakefulness: Low-amplitude, high-frequency EEG; high-amplitude EMG.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low-amplitude EMG.

-

REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; muscle atonia (lowest EMG amplitude).

-

-

Calculate the total time spent in each state, the latency to the first NREM and REM sleep episodes, and the number and duration of sleep/wake bouts.

-

Perform spectral analysis of the EEG to assess changes in power in different frequency bands (e.g., delta, theta, alpha, beta).

Mandatory Visualization

Signaling Pathway

References

- 1. Revisiting Preclinical Observations of Several Histamine H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders [triggered.edina.clockss.org]

Technical Support Center: Abt-288 Blood-Brain Barrier Penetration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Abt-288, a potent and selective H3 receptor antagonist. The information provided addresses common issues and questions related to its blood-brain barrier (BBB) penetration.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Q1: My in vivo rodent study shows low efficacy of this compound, and I suspect poor brain penetration. What should I investigate?

Possible Cause 1: Suboptimal Pharmacokinetics

While preclinical studies on this compound reported favorable pharmacokinetic properties, individual experimental conditions can significantly impact drug exposure.

-

Troubleshooting Steps:

-

Verify Dose and Formulation: Double-check the dose calculations and the stability and solubility of your this compound formulation.

-

Assess Plasma Exposure: Measure the plasma concentration of this compound over time to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC. In preclinical studies, this compound demonstrated good oral bioavailability in rodents, ranging from 37% to 66%.[1][2]

-

Possible Cause 2: P-glycoprotein (P-gp) Efflux

P-glycoprotein is an efflux transporter at the BBB that actively pumps many xenobiotics out of the brain. If this compound is a substrate for P-gp, its brain concentration could be significantly limited.

-

Troubleshooting Steps:

-

In Vitro Efflux Assay: Conduct an in vitro permeability assay using a cell line that overexpresses P-gp, such as MDCK-MDR1 cells. A high efflux ratio (Papp B-A / Papp A-B) would suggest that this compound is a P-gp substrate.

-

In Vivo P-gp Inhibition Study: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, elacridar) in your animal model. A significant increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm that P-gp efflux is a limiting factor.

-

Q2: My in vitro BBB model (e.g., Transwell assay) shows low permeability for this compound. How can I troubleshoot this?

Possible Cause 1: Poor Passive Permeability

The physicochemical properties of a compound, such as its size, lipophilicity, and number of hydrogen bond donors and acceptors, influence its ability to passively diffuse across the BBB.

-

Troubleshooting Steps:

-

Review Physicochemical Properties: Analyze the structure of this compound to assess its "drug-likeness" for CNS penetration.

-

Optimize Assay Conditions: Ensure the integrity of your in vitro BBB model by measuring transendothelial electrical resistance (TEER) and using a paracellular marker to confirm tight junction integrity.

-

Possible Cause 2: Active Efflux

As mentioned above, active efflux by transporters like P-gp can limit permeability in vitro.

-

Troubleshooting Steps:

-

Use a P-gp Expressing Cell Line: If not already doing so, use a cell line like MDCK-MDR1 to specifically assess the role of P-gp.

-

Include a P-gp Inhibitor: Perform the permeability assay in the presence and absence of a P-gp inhibitor to determine the efflux ratio.

-

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the histamine H3 receptor.[1][2] The H3 receptor is a presynaptic autoreceptor in the central nervous system that inhibits the release of histamine and other neurotransmitters. By blocking the H3 receptor, this compound is expected to increase the release of these neurotransmitters, which is thought to have pro-cognitive effects.[3]

Q2: Did this compound show efficacy in clinical trials?

No. Despite showing pro-cognitive effects in preclinical models, this compound failed to demonstrate efficacy in Phase 2 clinical trials for the treatment of cognitive impairment in Alzheimer's disease and schizophrenia.

Q3: Is there evidence that this compound crosses the blood-brain barrier in humans?

Yes. A study in subjects with schizophrenia reported that at trough, the cerebrospinal fluid (CSF) concentrations of this compound were approximately 40% of the total plasma concentrations. This indicates that this compound does penetrate the human BBB to some extent.

Q4: What are the key factors that can limit a drug's blood-brain barrier penetration?

Several factors can limit a drug's ability to cross the BBB:

-

Physicochemical Properties: Large molecular size, low lipophilicity, and a high number of hydrogen bond donors and acceptors can hinder passive diffusion across the BBB.

-

Efflux Transporters: P-glycoprotein (P-gp) and other efflux transporters actively pump drugs out of the brain.

-

Plasma Protein Binding: Only the unbound fraction of a drug in the plasma is available to cross the BBB. High plasma protein binding can limit brain penetration.

-

Metabolism: Rapid metabolism in the periphery can reduce the amount of drug that reaches the brain.

Quantitative Data Summary

The following table summarizes the available quantitative data related to the pharmacokinetics and BBB penetration of this compound.

| Parameter | Species | Value | Reference |

| Oral Bioavailability | Rodents | 37% - 66% | |

| CSF to Plasma Ratio (at trough) | Human (schizophrenia subjects) | ~40% of total plasma concentration |

Experimental Protocols

1. In Vitro MDCK-MDR1 Permeability Assay

This assay is used to determine if a compound is a substrate for the P-glycoprotein (P-gp) efflux transporter.

-

Cell Culture: Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are cultured on permeable Transwell inserts until a confluent monolayer is formed.

-

Assay Procedure:

-

The test compound (e.g., this compound) is added to either the apical (top) or basolateral (bottom) chamber of the Transwell.

-

At various time points, samples are taken from the opposite chamber to measure the amount of compound that has been transported across the cell monolayer.

-

The experiment is repeated in the presence of a known P-gp inhibitor.

-

-

Data Analysis: The apparent permeability (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions is calculated. The efflux ratio is determined by dividing the Papp (B-A) by the Papp (A-B). An efflux ratio significantly greater than 1, which is reduced in the presence of a P-gp inhibitor, indicates that the compound is a substrate for P-gp.

2. In Vivo Microdialysis

This technique allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a living animal.

-

Procedure:

-

A microdialysis probe is surgically implanted into the brain region of interest in an anesthetized animal.

-

After a recovery period, the probe is perfused with a physiological solution.

-

The test compound is administered to the animal (e.g., intravenously or orally).

-

The dialysate, which contains a fraction of the unbound drug from the brain ISF, is collected at regular intervals.

-

Plasma samples are also collected.

-

-

Data Analysis: The concentration of the drug in the dialysate and plasma is measured. The unbound brain-to-plasma concentration ratio (Kp,uu) can then be calculated, providing a measure of the drug's ability to cross the BBB and remain in the brain.

Visualizations

Caption: Signaling pathway of the H3 receptor and the antagonistic action of this compound.

Caption: Experimental workflow for assessing blood-brain barrier penetration.

Caption: Troubleshooting logic for low in vivo efficacy of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacological properties and procognitive effects of this compound, a potent and selective histamine H3 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, this compound, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: ABT-288 Metabolism and Metabolite Activity

This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the metabolites of ABT-288 and their potential biological activity. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known metabolites of this compound?

A1: The primary known metabolites of this compound are N-oxide metabolites. The formation of these metabolites is mediated by flavin-containing monooxygenase (FMO) enzymes. It is important to note that the extent of N-oxidation of this compound can be species-dependent. For instance, preclinical studies have shown higher levels of N-oxide metabolites in dogs compared to rats. The exact chemical structures of these N-oxide metabolites have not been fully elucidated in publicly available literature.

Q2: Are the N-oxide metabolites of this compound pharmacologically active?

A2: There is currently no specific data on the pharmacological activity of this compound's N-oxide metabolites at the histamine H3 receptor. In general, N-oxide metabolites of drugs can exhibit a range of activities: they can be as active as, less active than, or more active than the parent compound.[1][2] Some N-oxides are inactive, while others can be reduced back to the active parent drug, effectively acting as a prodrug.[3][4] Therefore, it is crucial to experimentally determine the activity of any identified this compound metabolites.

Q3: Why might I not be detecting this compound metabolites in my standard in vitro assays?

A3: Standard in vitro systems, such as liver microsomes or 2D hepatocyte monocultures, may not always be optimal for detecting the full range of metabolites for every compound. For this compound, it has been observed that species differences in N-oxidation were not apparent in these traditional systems but were revealed using more complex models like quad-culture liver chips. This suggests that the metabolic pathways of this compound might be better represented in more physiologically relevant in vitro systems that maintain higher FMO activity.

Q4: What are the key pharmacokinetic parameters of the parent compound, this compound?

A4: this compound is a competitive antagonist of the histamine H3 receptor with high affinity and selectivity.[5] Key in vitro binding affinities are presented in the table below.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

| Parameter | Species | Value (nM) |

| Ki | Human | 1.9 |

| Ki | Rat | 8.2 |

Data sourced from Esbenshade TA, et al. J Pharmacol Exp Ther. 2012.

Experimental Protocols & Troubleshooting Guides

Protocol 1: In Vitro Metabolism of this compound using Liver Microsomes

Objective: To identify potential phase I metabolites of this compound.

Methodology:

-

Incubation Mixture: Prepare incubation mixtures containing this compound (e.g., 1-10 µM), liver microsomes (from human, rat, dog, etc.; e.g., 0.5 mg/mL protein), and a NADPH-regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Pre-incubate the mixture at 37°C for 5 minutes before adding this compound to initiate the reaction. Incubate for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Sample Preparation: Centrifuge the terminated reaction mixture to precipitate proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using LC-MS/MS to identify potential metabolites by comparing the chromatograms of the test samples with those of control incubations (without NADPH or without this compound).

Troubleshooting Guide for Liver Microsome Assays:

| Issue | Possible Cause | Recommendation |

| No metabolite peaks detected | Low metabolic turnover of this compound. | Increase incubation time or microsomal protein concentration. Consider using a more sensitive analytical method. |

| Instability of metabolites. | Check for non-enzymatic degradation in control incubations. Adjust pH or add antioxidants if necessary. | |

| Inactive enzymes. | Verify the activity of the microsomal batch with a known substrate. Ensure proper storage and handling of microsomes. | |

| High variability between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of all components. |

| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. | |

| Discrepancy with in vivo data | Lack of necessary cofactors or enzymes in microsomes (e.g., for FMO-mediated N-oxidation). | Consider using S9 fractions which contain both microsomal and cytosolic enzymes, or move to hepatocyte-based models. |

Protocol 2: Assessment of H3 Receptor Antagonist Activity

Objective: To determine the functional activity of this compound and its potential metabolites.

Methodology (Example: [35S]GTPγS Binding Assay):

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human histamine H3 receptor.

-

Assay Buffer: Use a buffer containing GDP, [35S]GTPγS, and other necessary components.

-

Incubation: In a multi-well plate, add the cell membranes, assay buffer, and varying concentrations of the test compound (this compound or potential metabolite). To determine antagonist activity, also include a fixed concentration of a known H3 receptor agonist (e.g., (R)-α-methylhistamine).

-

Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for binding and G-protein activation.

-

Termination and Detection: Terminate the reaction by rapid filtration through a filter mat. Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the concentration-response curves and calculate IC50 or Ki values to determine the potency of the antagonist.

Troubleshooting Guide for H3 Receptor Assays:

| Issue | Possible Cause | Recommendation |

| Low signal-to-noise ratio | Low receptor expression in cell membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |

| Suboptimal assay conditions. | Optimize incubation time, temperature, and concentrations of GDP and [35S]GTPγS. | |

| High background signal | Non-specific binding of [35S]GTPγS. | Include a control with a high concentration of non-radiolabeled GTPγS to determine non-specific binding. |

| Inconsistent results | Agonist or antagonist degradation. | Check the stability of the compounds in the assay buffer. |

| Variability in membrane preparation. | Ensure consistent preparation and storage of cell membranes. |

Visualizations

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Metabolic N-oxidation products of aliphatic amines as potential mediators in amine pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Validation & Comparative

Preclinical Showdown: A Comparative Guide to Abt-288 and Pitolisant

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical data for two prominent histamine H3 receptor antagonists: Abt-288 and pitolisant. By examining their mechanisms of action, receptor affinities, and effects in various animal models, this document aims to offer a comprehensive resource for researchers in the field of neuroscience and drug development.

At a Glance: Key Preclinical Data

The following tables summarize the core quantitative data available for this compound and pitolisant from preclinical studies. It is important to note that these values are derived from separate studies and not from a head-to-head comparison.

| Parameter | This compound | Pitolisant | Reference |

| Mechanism of Action | Competitive H3 Receptor Antagonist | H3 Receptor Antagonist / Inverse Agonist | [1][2][3] |

| Binding Affinity (Ki) for human H3R | 1.9 nM | 0.16 nM | [1][3] |

| Binding Affinity (Ki) for rat H3R | 8.2 nM | ~0.96 nM (6-fold lower affinity than human) | |

| Inverse Agonist Activity (EC50) | Not Reported | 1.5 nM |

Table 1: Comparative Receptor Binding and Mechanism of Action

| Preclinical Model | This compound | Pitolisant | Reference |

| Neurotransmitter Release | Enhances Acetylcholine and Dopamine release in rat prefrontal cortex. | Enhances Histamine, Acetylcholine, Noradrenaline, and Dopamine release in the brain. | |

| Cognitive Enhancement | Improved performance in inhibitory avoidance, social recognition, and water maze tests in rats. | Promnesiant effect in the two-trial object recognition test in mice. | |